

Application Notes & Protocols: Intramolecular Hydroacylation of 4-Pentenal

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Compound of Interest

Compound Name: 4-Pentenal

Cat. No.: B109682

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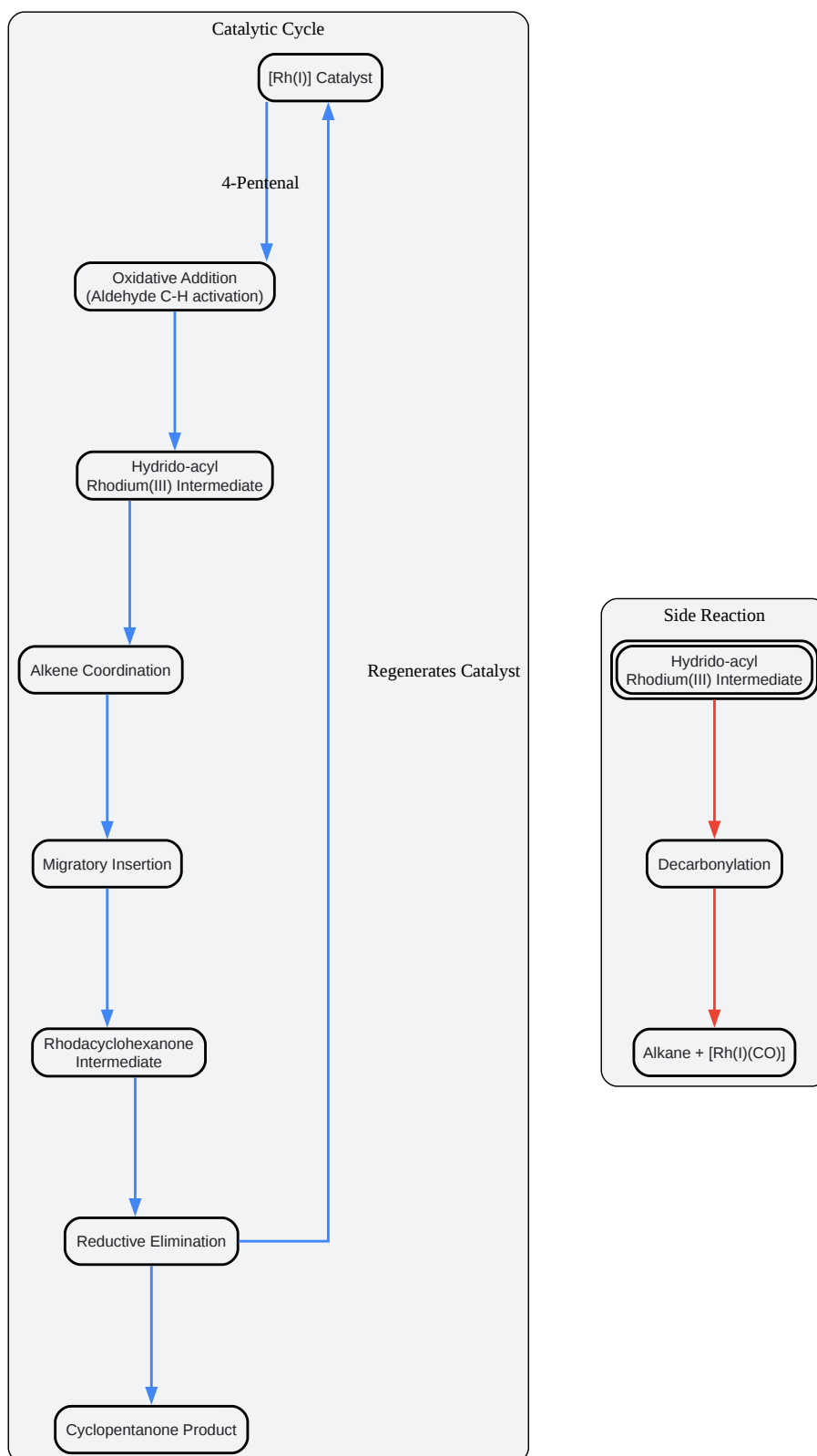
Audience: Researchers, scientists, and drug development professionals.

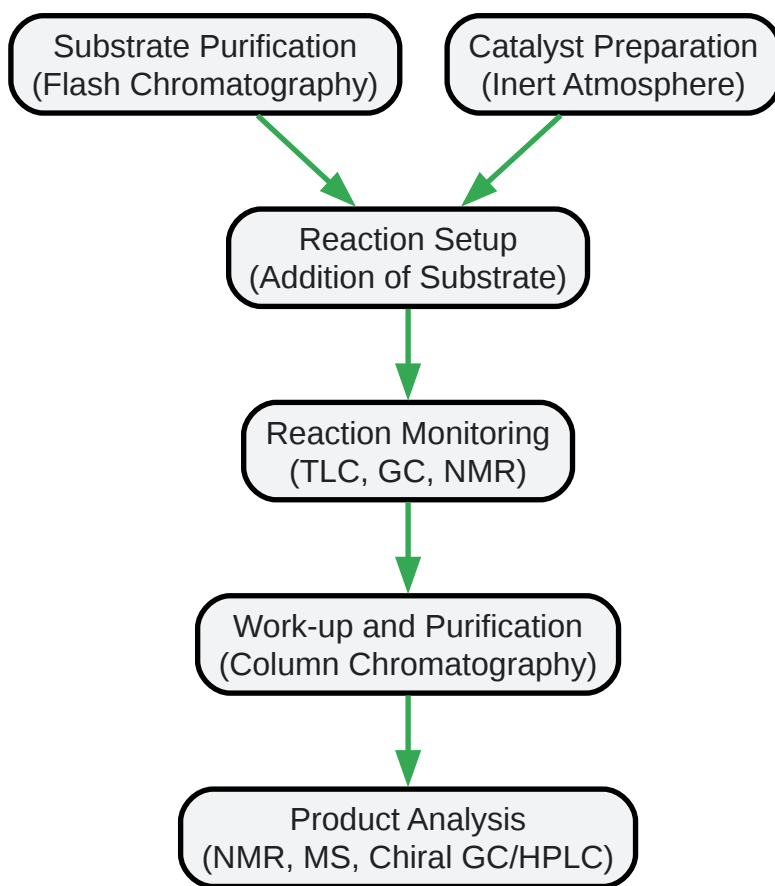
Introduction

The intramolecular hydroacylation of **4-pentenal** is a powerful and atom-economical reaction that facilitates the synthesis of cyclopentanone derivatives. This transformation involves the formal insertion of an alkene into an aldehyde C-H bond, catalyzed by a transition metal complex. The reaction is of significant interest in organic synthesis and drug development due to the prevalence of five-membered ring structures in biologically active molecules. This document provides an overview of the reaction, including its mechanism, relevant catalysts, experimental protocols, and key quantitative data.

Reaction Mechanism

The catalytic cycle for the intramolecular hydroacylation of **4-pentenal**, typically catalyzed by a rhodium(I) complex, involves several key steps. The process begins with the oxidative addition of the aldehyde's C-H bond to the metal center. This is followed by the coordination of the pendant alkene and subsequent migratory insertion into the metal-hydride or metal-acyl bond. The final step is the reductive elimination of the product, which regenerates the active catalyst. A common side reaction is decarbonylation, where the acyl-metal hydride intermediate loses carbon monoxide to form an alkane.^[1] The choice of catalyst and reaction conditions is crucial to favor the desired hydroacylation pathway over decarbonylation.^[2]





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References

- 1. Hydroacylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
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